molecular formula C₁₃H₇D₅O₂ B1152929 2-Ethoxynaphthaldehyde-d5

2-Ethoxynaphthaldehyde-d5

Cat. No.: B1152929
M. Wt: 205.26
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxynaphthaldehyde-d5 is a deuterated aromatic aldehyde with the molecular formula C₁₃H₇D₅O₂ (calculated) and a molecular weight of 205.27 g/mol (estimated). Its structure comprises a naphthalene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a deuterated aldehyde (-CDO) at position 1. The compound is isotopically labeled with five deuterium atoms, replacing hydrogen atoms at specific positions to enhance stability and utility in analytical and synthetic applications.

This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry (e.g., LC-MS) for quantifying non-deuterated analogs in pharmaceutical or environmental samples . It also serves as a synthetic precursor for deuterated derivatives, such as 2-Ethoxynaphthalene-1-carboxylic Acid-d5, which are critical in drug development .

Properties

Molecular Formula

C₁₃H₇D₅O₂

Molecular Weight

205.26

Synonyms

NSC 74560-d5;  2-Ethoxy-1-naphthaldehyde-d5;  2-Ethoxy-1-naphthalenecarboxaldehyde-d5

Origin of Product

United States

Comparison with Similar Compounds

2-Ethoxynaphthalene-1-carboxylic Acid-d5

This deuterated carboxylic acid derivative shares the same naphthalene backbone and ethoxy substitution as 2-Ethoxynaphthaldehyde-d5 but replaces the aldehyde group with a carboxylic acid (-COOH). Key differences include:

Property This compound 2-Ethoxynaphthalene-1-carboxylic Acid-d5
Molecular Formula C₁₃H₇D₅O₂ C₁₃H₇D₅O₃
Molecular Weight 205.27 g/mol 221.26 g/mol
Functional Group Aldehyde (-CDO) Carboxylic Acid (-COOD)
Solubility Soluble in methanol (assumed) Soluble in methanol
Applications Synthetic intermediate; analytical standard Penicillin synthesis

The aldehyde’s higher reactivity makes it suitable for condensation or oxidation reactions, whereas the carboxylic acid’s stability facilitates its direct incorporation into antibiotics like antistaphylococcic penicillins .

Isotopic Analogs

Non-Deuterated 2-Ethoxynaphthaldehyde

The non-deuterated form (C₁₃H₁₂O₂, MW 200.23 g/mol) is chemically identical except for the absence of deuterium. Key distinctions include:

Property This compound Non-Deuterated 2-Ethoxynaphthaldehyde
Isotopic Composition Five deuterium atoms All hydrogen atoms
Analytical Utility Internal standard for MS Analyte in MS
Metabolic Stability Higher (deuterium isotope effect) Lower

Deuterated analogs exhibit minimal chemical behavior differences but distinct mass spectral signatures, enabling precise quantification in complex matrices .

Structural Analogs

  • 1-Naphthaldehyde : Lacks the ethoxy group, reducing steric hindrance but increasing volatility.
  • 2-Methoxynaphthaldehyde : Shorter alkoxy chain (methoxy vs. ethoxy), altering solubility and reactivity.

These comparisons underscore the tailored design of this compound for balanced reactivity and stability in deuterated syntheses.

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